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Compound of Interest

Compound Name:
Diethyl(2-phenoxyethyl)amine

hydrochloride

CAS No.: 21663-15-0

Cat. No.: B2947921

Get Quote

Executive Summary
Diethyl(2-phenoxyethyl)amine hydrochloride (CAS: 21663-15-0) is a pivotal aminoalkyl

ether scaffold widely utilized in medicinal chemistry. Structurally characterized by a lipophilic

phenoxy headgroup linked via an ethylene spacer to a hydrophilic diethylamine tail, this

compound serves as a quintessential pharmacophore for local anesthetic activity (sodium

channel blockade) and antihistaminic properties.

Beyond its historical use as a probe for ion channel modulation, it is currently a critical

intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs) such as

Tamoxifen and Toremifene analogs, as well as novel nicotinic acetylcholine receptor (nAChR)

ligands. This guide provides an exhaustive technical analysis of its physicochemical properties,

validated synthesis routes, and handling protocols.

Physicochemical Profile
The hydrochloride salt offers superior stability and water solubility compared to the hygroscopic

free base, making it the preferred form for storage and biological assays.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b2947921#bc-rfq
https://www.benchchem.com/product/b2947921/docs?utm_src=pdf-body#diethyl-2-phenoxyethyl-amine-hydrochloride-technical-profile-applications
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2947921?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Core Technical Specifications
Property Specification Notes

IUPAC Name
N,N-Diethyl-2-phenoxyethan-1-

amine hydrochloride

Common Synonyms

2-Phenoxy-N,N-

diethylethanamine HCl;

Diethylaminoethyl phenyl ether

HCl

CAS Number 21663-15-0 (HCl Salt) Free Base: 4079-68-9

Molecular Formula C₁₂H₁₉NO[1][2] · HCl

Molecular Weight 229.75 g/mol Base: 193.29; HCl: 36.46

Appearance
White to off-white crystalline

solid
Hygroscopic

Melting Point 132–136 °C (Typical) Varies by crystal habit/purity

Solubility

Water: >100 mg/mLEthanol:

SolubleChloroform:

SolubleEther: Insoluble

Amphiphilic cation in solution

pKa ~9.2 (Amine conjugate acid)
Predicted based on

trialkylamine

Stability
Stable under normal

conditions.

Avoid strong oxidizers and

moisture.

Synthesis & Manufacturing Methodologies
We present two distinct synthetic pathways: the Classical Nucleophilic Substitution (robust,

industrial standard) and the Green Carbonate Aminoalkylation (modern, sustainable).

Pathway A: Classical Williamson Ether Synthesis
This route relies on the alkylation of phenol with 2-(diethylamino)ethyl chloride. It is favored for

its high reliability but requires handling of vesicant nitrogen mustard analogs.
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Reagents: Phenol, 2-Chloro-N,N-diethylethylamine HCl, NaOH (or K₂CO₃), Toluene/Water.

Mechanism: Sɴ2 displacement of the chloride by the phenoxide anion.

Protocol:

Deprotonation: Dissolve Phenol (1.0 eq) in water containing NaOH (1.1 eq). Heat to 60°C to

generate sodium phenoxide.

Alkylation: Add a solution of 2-Chloro-N,N-diethylethylamine hydrochloride (1.0 eq) in

water/toluene dropwise.

Reflux: Heat the biphasic mixture to reflux (90–100°C) for 4–6 hours.

Workup: Cool, separate the organic layer, and wash with dilute NaOH to remove unreacted

phenol.

Salt Formation: Dry the organic layer, dissolve in anhydrous ethanol/ether, and bubble dry

HCl gas to precipitate the target hydrochloride salt.

Pathway B: Green Carbonate Aminoalkylation
A sustainable approach avoiding chlorinated reagents, utilizing diethyl carbonate (DEC) as a

safe alkylating promoter.

Reagents: Phenol, 2-(Diethylamino)ethanol, Diethyl Carbonate (DEC), K₂CO₃ (cat).

Mechanism: Formation of a reactive

-aminocarbonate intermediate which undergoes decarboxylative alkylation.
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Figure 1: Dual synthetic pathways for Diethyl(2-phenoxyethyl)amine hydrochloride.

Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be

confirmed.

Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-d₆ or CDCl₃
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Chemical Shift
(δ)

Multiplicity Integration Assignment
Structural
Insight

1.35 Triplet (t) 6H -N(CH₂CH₃)₂
Terminal methyls

of diethyl group.

3.20 Multiplet (m) 4H -N(CH₂CH₃)₂

Methylene

protons adjacent

to nitrogen

(deshielded by

cationic N).

3.45 Triplet (t) 2H Ar-O-CH₂-CH₂-N
Ethylene linker

(amine side).

4.40 Triplet (t) 2H Ar-O-CH₂-CH₂-

Ethylene linker

(ether side);

significantly

deshielded by

Oxygen.

6.90 – 7.35 Multiplet (m) 5H Ar-H

Aromatic protons

(characteristic

mono-substituted

benzene

pattern).

10.8 - 11.2 Broad Singlet 1H R₃NH⁺

Ammonium

proton

(exchangeable

with D₂O).

Mass Spectrometry (ESI-MS)
Parent Ion [M+H]⁺: m/z 194.15 (corresponding to the protonated free base).

Fragmentation: Loss of the diethylamine fragment (m/z 72) is a common diagnostic

cleavage.
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Biological Applications & Pharmacophore
Mapping[3]
Diethyl(2-phenoxyethyl)amine is a "privileged structure" in medicinal chemistry. Its amphiphilic

nature allows it to partition into cell membranes and interact with transmembrane proteins.

Key Therapeutic Areas[3]
Local Anesthesia: The structural motif (Lipophilic Ring – Linker – Tertiary Amine) mimics

Lidocaine and Procaine. It blocks voltage-gated Na⁺ channels (Nav1.x), preventing

depolarization.

SERM Synthesis: This unit is the exact side chain found in Tamoxifen and Clomiphene. It is

critical for the antagonist activity of these drugs in breast tissue by preventing Helix-12

folding in the Estrogen Receptor.

Calmodulin Antagonism: Phenoxyalkylamines are known to bind Calmodulin, inhibiting Ca²⁺-

dependent signaling pathways.

Safety Pharmacology (hERG Liability)
Researchers must be aware that this specific pharmacophore (basic amine + lipophilic tail)

carries a high risk of hERG potassium channel blockade.

Implication: In drug development, derivatives containing this moiety must be screened early

for QT-prolongation potential.
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Figure 2: Pharmacological network of the phenoxyethylamine scaffold.

Handling, Safety, and Storage
Signal Word:WARNING

Hazard Statements (GHS)[4]
H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling Protocols
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a lab coat are

mandatory. The compound is an irritant cationic surfactant.

Inhalation: Handle the solid powder in a fume hood to avoid inhaling dust, which can

severely irritate the upper respiratory tract.

Storage: Store in a cool, dry place (room temperature is generally acceptable, but 2-8°C is

preferred for long-term library storage). Keep container tightly closed to prevent moisture

absorption (hygroscopic).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2947921?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

